molecular formula C8H10N2O3 B13309306 N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide

N',3-Dihydroxy-5-methoxybenzene-1-carboximidamide

Cat. No.: B13309306
M. Wt: 182.18 g/mol
InChI Key: WZTRRWDIMYZGRJ-UHFFFAOYSA-N
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Description

N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is an organic compound with the molecular formula C₈H₁₀N₂O₃ This compound is characterized by the presence of hydroxyl, methoxy, and carboximidamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 3,5-dihydroxybenzoic acid.

    Methoxylation: The hydroxyl group at the 5-position is methoxylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Carboximidamide Formation: The carboxylic acid group is converted to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboximidamide group can be reduced to form primary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that interact with the hydroxyl, methoxy, and carboximidamide groups.

    Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and potential interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’,4-Dihydroxy-3-methoxybenzene-1-carboximidamide
  • N,3-Dihydroxy-4-methoxybenzenecarboximidamide

Uniqueness

N’,3-Dihydroxy-5-methoxybenzene-1-carboximidamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

N',3-dihydroxy-5-methoxybenzenecarboximidamide

InChI

InChI=1S/C8H10N2O3/c1-13-7-3-5(8(9)10-12)2-6(11)4-7/h2-4,11-12H,1H3,(H2,9,10)

InChI Key

WZTRRWDIMYZGRJ-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)O)/C(=N/O)/N

Canonical SMILES

COC1=CC(=CC(=C1)O)C(=NO)N

Origin of Product

United States

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